Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Unsubstituted Benzamide Analog
The presence of the 3-methyl group on the benzamide ring increases lipophilicity compared to the unsubstituted benzamide analog (CAS 1199215-56-9). While experimental logP values are not reported, the structural modification is consistent with established SAR showing that methyl substitution on the benzamide ring enhances membrane permeability and may improve oral bioavailability [1]. The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, identical to the unsubstituted analog, but the increased rotatable bond count (4 bonds) and higher molecular weight (262.33 vs. 248.31 g/mol) may influence pharmacokinetic behavior [2].
| Evidence Dimension | Lipophilicity and Molecular Descriptors |
|---|---|
| Target Compound Data | MW: 262.33 g/mol; HBD: 2; HBA: 5; Rotatable bonds: 4 |
| Comparator Or Baseline | N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide (CAS 1199215-56-9): MW: 248.31 g/mol; HBD: 2; HBA: 5; Rotatable bonds: 4 |
| Quantified Difference | MW increase of 14.02 g/mol (5.6% higher); predicted increased lipophilicity due to 3-methyl substitution |
| Conditions | Computed physicochemical properties from PubChem and vendor data |
Why This Matters
This differentiation is critical for ADME predictions and formulation development, as the increased lipophilicity may alter solubility, permeability, and protein binding, directly impacting in vivo efficacy and dosing regimens.
- [1] Kuujia. (n.d.). N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide (CAS 1199215-85-4). View Source
- [2] PubChem. (2025). N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide (CID 45032333). View Source
